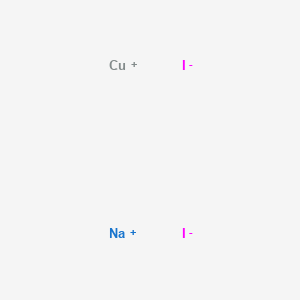
Sodium;copper(1+);diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;copper(1+);diiodide is an inorganic compound composed of sodium, copper in the +1 oxidation state, and iodide ions
准备方法
Synthetic Routes and Reaction Conditions
Sodium;copper(1+);diiodide can be synthesized through various methods. One common approach involves the reaction of copper(I) iodide with sodium iodide in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the desired compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process may include the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
Sodium;copper(1+);diiodide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the +1 oxidation state can participate in redox reactions, where it may be oxidized to copper(II) or reduced to metallic copper.
Substitution Reactions: The iodide ions in the compound can be substituted with other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield copper(II) iodide, while substitution reactions can produce various copper halide complexes.
科学研究应用
Sodium;copper(1+);diiodide has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and optical sensors.
Chemistry: It serves as a precursor for synthesizing other copper-containing compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, although specific uses are still under investigation.
作用机制
The mechanism by which sodium;copper(1+);diiodide exerts its effects involves the interaction of copper ions with target molecules. Copper ions can participate in redox reactions, influencing the oxidation state of other species and facilitating various chemical transformations. The iodide ions may also play a role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
Sodium;copper(1+);diiodide can be compared with other copper halides, such as copper(I) chloride and copper(I) bromide. These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Copper(I) Chloride: Known for its use in organic synthesis and as a catalyst in various reactions.
Copper(I) Bromide: Used in similar applications but with different reactivity profiles due to the nature of the bromide ion.
属性
分子式 |
CuI2Na |
|---|---|
分子量 |
340.34 g/mol |
IUPAC 名称 |
sodium;copper(1+);diiodide |
InChI |
InChI=1S/Cu.2HI.Na/h;2*1H;/q+1;;;+1/p-2 |
InChI 键 |
SKMPEPABFCTVGX-UHFFFAOYSA-L |
规范 SMILES |
[Na+].[Cu+].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


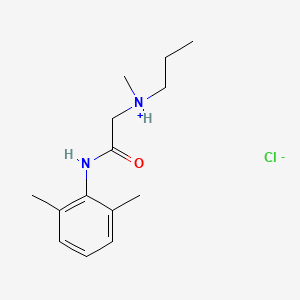
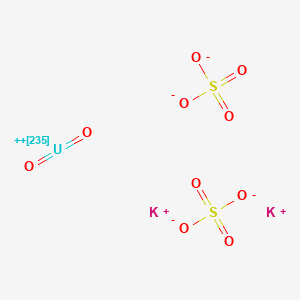
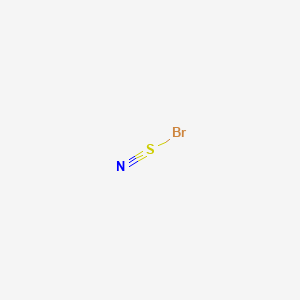
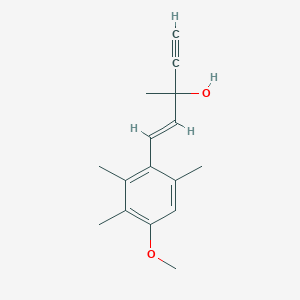
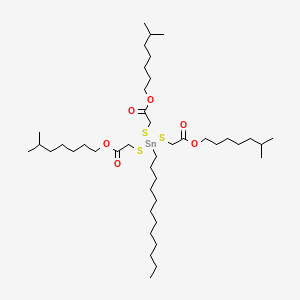
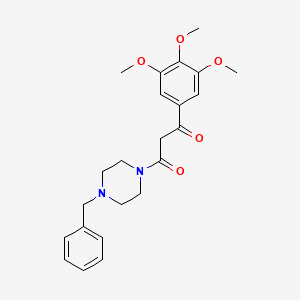
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
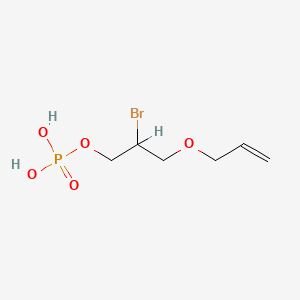
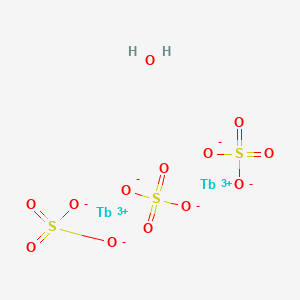
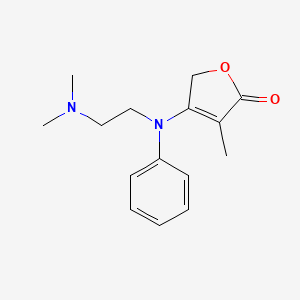
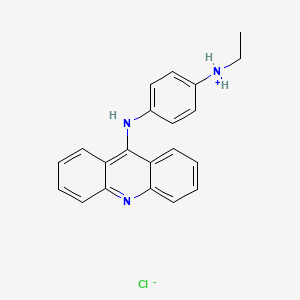


![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
